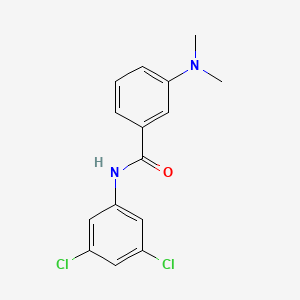

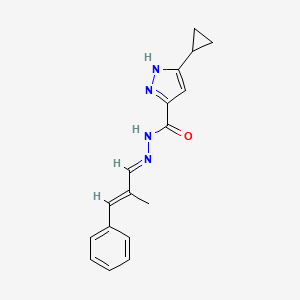

![molecular formula C15H12ClN3O3S B5587632 4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)

4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamide derivatives are an important class of compounds in medicinal chemistry and materials science due to their diverse biological activities and potential applications in various fields. The specific compound shares structural features with other researched benzamides, which have been studied for their antimicrobial, antitumor, and enzyme inhibition properties.

Synthesis Analysis

Benzamide derivatives are typically synthesized through the amide coupling of benzoic acid derivatives with amines in the presence of activating agents or by the conversion of corresponding nitriles. For example, compounds similar to the one of interest have been synthesized using refluxing conditions with thionyl chloride in dry toluene, followed by treatment with aromatic amines in the presence of a base, such as triethylamine (Saeed et al., 2010).

Molecular Structure Analysis

The crystal structure of benzamide derivatives can be determined using single-crystal X-ray diffraction. These compounds often crystallize in monoclinic space groups, with significant intramolecular hydrogen bonding observed between the amide nitrogen and carbonyl oxygen, contributing to their stability (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including isomerization and ring-opening reactions, depending on their substituents. Some derivatives exhibit unique reactivity due to their nitro and chloro substituents, which can participate in nucleophilic substitution reactions or facilitate the formation of new heterocyclic structures (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline forms, can vary significantly based on their molecular structure. For instance, polymorphism, where a compound exists in more than one crystalline form, can influence the compound's physical stability and solubility (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with biological targets, are closely related to their functional groups. Nitro and chloro substituents, in particular, can enhance the biological activity of these compounds by influencing their electronic structure and molecular conformation (Thakal et al., 2020).

properties

IUPAC Name |

4-chloro-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S/c1-9-2-7-12(19(21)22)8-13(9)17-15(23)18-14(20)10-3-5-11(16)6-4-10/h2-8H,1H3,(H2,17,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKJYOBGQAHYNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzoyl)-3-(2-methyl-5-nitrophenyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

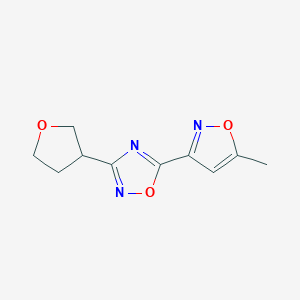

![7-[(5-phenyl-2-thienyl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5587551.png)

![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)

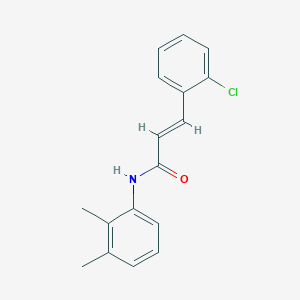

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)

![3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587587.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5587590.png)

![1-[3-(3-nitrophenyl)acryloyl]azepane](/img/structure/B5587598.png)

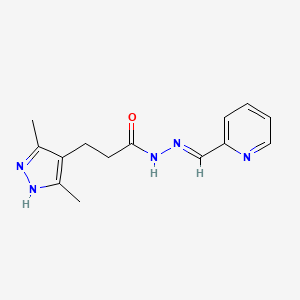

![8-(3-methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5587610.png)

![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)